molecular formula C9H19N3 B13804289 1-(4-Ethylpiperazin-1-yl)propan-1-imine

1-(4-Ethylpiperazin-1-yl)propan-1-imine

Cat. No.: B13804289
M. Wt: 169.27 g/mol
InChI Key: DGHVBELJZLKRJB-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)propan-1-imine is a chemical compound with the molecular formula C9H19N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)propan-1-imine typically involves the reaction of 4-ethylpiperazine with a suitable aldehyde or ketone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process. Common industrial techniques include the use of automated reactors and advanced purification methods to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)propan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)propan-1-imine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)propan-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylpiperazin-1-yl)propan-1-amine: A similar compound with a slightly different structure, often used in similar applications.

    4-(4-Ethylpiperazin-1-yl)butan-1-amine:

Uniqueness

1-(4-Ethylpiperazin-1-yl)propan-1-imine is unique due to its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)propan-1-imine

InChI

InChI=1S/C9H19N3/c1-3-9(10)12-7-5-11(4-2)6-8-12/h10H,3-8H2,1-2H3

InChI Key

DGHVBELJZLKRJB-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)N1CCN(CC1)CC

Origin of Product

United States

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